molecular formula C22H27N7O B6473998 2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 2640898-20-8

2-{4-[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile

Cat. No.: B6473998
CAS No.: 2640898-20-8
M. Wt: 405.5 g/mol
InChI Key: QZYZQYBRNIILOU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a methyl group and a morpholine moiety at positions 4 and 6, respectively. The pyrimidine is linked via a piperazine bridge to a cyclopenta[b]pyridine-3-carbonitrile scaffold. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous molecules (e.g., trisubstituted pyrimidines and pyridinecarbonitriles) demonstrate antimalarial, antimicrobial, and kinase-inhibitory activities .

Properties

IUPAC Name

2-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N7O/c1-16-13-20(27-9-11-30-12-10-27)26-22(24-16)29-7-5-28(6-8-29)21-18(15-23)14-17-3-2-4-19(17)25-21/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYZQYBRNIILOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C4CCCC4=N3)C#N)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Morpholine and piperazine groups are common across analogues, but substituents like thiophene () or sulfonamide () modulate lipophilicity and target selectivity.
  • Carbonitrile Role : The carbonitrile group in all listed compounds likely enhances hydrogen bonding with enzymatic targets, as seen in kinase inhibitors .

Pharmacological and Physicochemical Properties

  • Solubility : Morpholine and piperazine groups improve aqueous solubility compared to purely aromatic systems (e.g., ’s thiophene derivative) .
  • Bioactivity: Antimalarial: Trisubstituted pyrimidines with piperazine links (e.g., compound 74 in ) show IC50 values <100 nM against Plasmodium falciparum. Antimicrobial: Triazolopyrimidine derivatives () exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus. Kinase Inhibition: Thienopyrimidines () inhibit PI3K/mTOR pathways with nanomolar potency.

Challenges and Opportunities

  • Selectivity : Morpholine-containing analogues (e.g., ) often target lipid kinases, but cyclopenta[b]pyridine’s fused ring system could confer unique selectivity .
  • Optimization : Substituting the cyclopenta[b]pyridine core with electron-withdrawing groups (e.g., carbonitrile) may enhance metabolic stability compared to phenyl or thiophene derivatives .

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